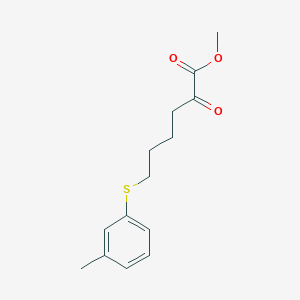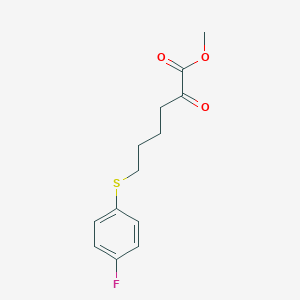
Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is of interest due to its distinctive molecular structure and reactivity, which make it suitable for a range of chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” involves specific synthetic routes that require precise reaction conditions. The synthesis typically starts with the selection of appropriate raw materials, followed by a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound. The industrial production methods involve optimizing the synthetic routes to ensure cost-effectiveness and high yield. This may include the use of advanced technologies and equipment to control the reaction conditions and monitor the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: “Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve the use of halogens or other substituents to replace specific functional groups in the compound.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
Scientific Research Applications
“Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, “this compound” could be explored for its potential therapeutic properties. In industry, it is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of “Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways
Comparison with Similar Compounds
Similar Compounds: “Methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or reactivity. The comparison helps in understanding the distinct properties and potential advantages of “this compound” over other compounds.
Highlighting Uniqueness: The uniqueness of “this compound” lies in its specific molecular structure and reactivity, which make it suitable for a range of applications
Properties
IUPAC Name |
methyl 6-(4-fluorophenyl)sulfanyl-2-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3S/c1-17-13(16)12(15)4-2-3-9-18-11-7-5-10(14)6-8-11/h5-8H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWYTCOZLYYAFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCCCSC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)CCCCSC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
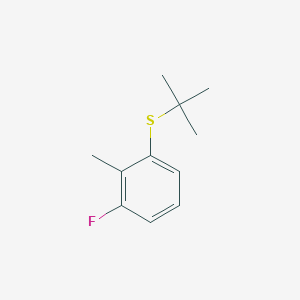
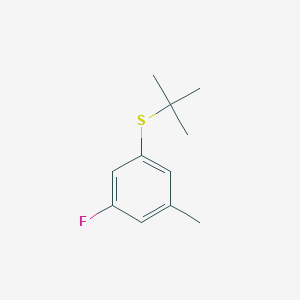
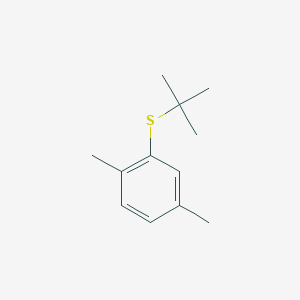
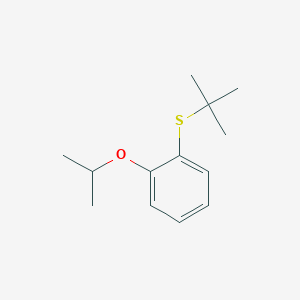
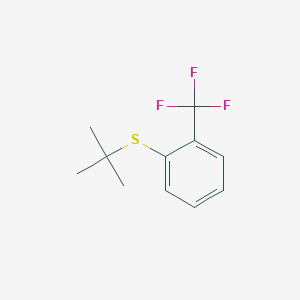
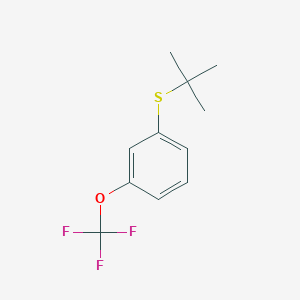
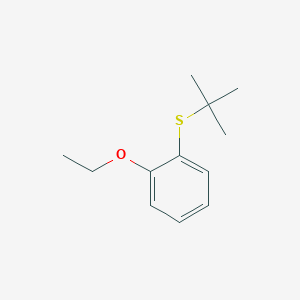
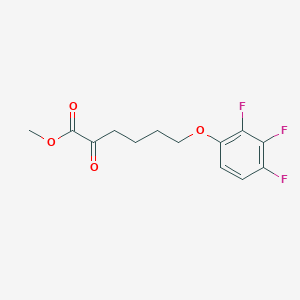
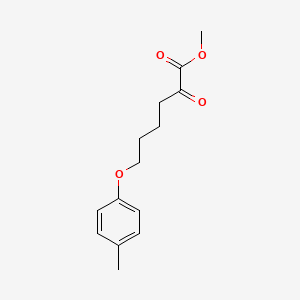
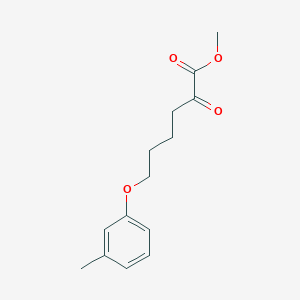
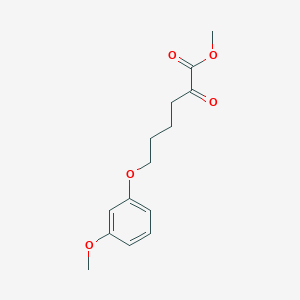
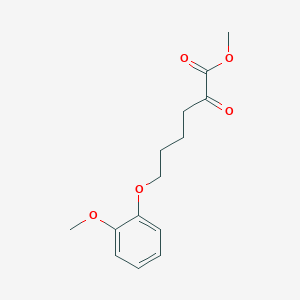
![Hexanoic acid, 6-[(3,5-difluorophenyl)thio]-2-oxo-, methyl ester](/img/structure/B8079048.png)
